molecular formula C21H15N3O5S2 B11128657 [(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

カタログ番号: B11128657
分子量: 453.5 g/mol
InChIキー: HEANAZWSUBZIMN-GDNBJRDFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 3-methylphenoxy group at position 2. A thiazolidinone ring is conjugated via a methylidene bridge at position 5, with a Z-configuration confirmed by IUPAC nomenclature . Its molecular formula is C₂₄H₁₇N₃O₅S₂, with a molecular weight of 491.54 g/mol (calculated from analogous structures in and ). The compound’s synthesis likely follows a multi-step protocol involving condensation of thiazolidinedione with aldehydes and subsequent functionalization with bromoacetic acid .

特性

分子式

C21H15N3O5S2

分子量

453.5 g/mol

IUPAC名

2-[(5Z)-5-[[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C21H15N3O5S2/c1-12-5-4-6-13(9-12)29-18-14(19(27)23-8-3-2-7-16(23)22-18)10-15-20(28)24(11-17(25)26)21(30)31-15/h2-10H,11H2,1H3,(H,25,26)/b15-10-

InChIキー

HEANAZWSUBZIMN-GDNBJRDFSA-N

異性体SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O

正規SMILES

CC1=CC(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC(=O)O

製品の起源

United States

準備方法

Three-Component Assembly of Pyrido[1,2-a]pyrimidinone Core

The pyrido[1,2-a]pyrimidinone scaffold is constructed via a one-pot reaction involving:

  • 3-Oxo ester derivatives (e.g., ethyl 3-oxobutanoate)

  • α,β-Unsaturated aldehydes (e.g., cinnamaldehyde)

  • 1,3-Diaminopropane

Mechanism :

  • Michael Addition : The diamine reacts with the α,β-unsaturated aldehyde, forming an enamine intermediate.

  • Cyclocondensation : The enamine attacks the 3-oxo ester, followed by intramolecular cyclization to yield the pyrido[1,2-a]pyrimidinone core.

Substituent Control :

  • The 3-methylphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed chloropyrido[1,2-a]pyrimidinone intermediate.

  • Conditions : Reaction with 3-methylphenol in the presence of K2CO3 in DMF at 80°C for 12 hours.

Oxidation to Aldehyde :

  • The 3-methyl group is oxidized to an aldehyde using MnO2 or CrO3 in anhydrous dichloromethane.

Alternative Route via Alkynoate Cyclization

A regioselective approach employs:

  • Acylation of 2-Aminopyridine : Reaction with methyl propiolate forms an alkynamide.

  • Thermal Cyclization : Heating at 120°C induces 6-endo cyclization, yielding the pyrido[1,2-a]pyrimidin-2-one.

  • Oxidation : Selective oxidation at position 4 with pyridinium chlorochromate (PCC) generates the 4-oxo derivative.

Synthesis of Rhodanine-3-Acetic Acid

Stepwise Construction of Thiazolidinone Ring

Patent Methodology :

  • Methyl Aminoacetate Hydrochloride : Glycine methyl ester is prepared by treating glycine with methanol/HCl.

  • Chloroacetylation : Reaction with chloroacetyl chloride yields methyl [(chloroacetyl)amino]acetate.

  • Xanthate Formation : Treatment with potassium ethyl xanthate introduces the dithiocarbonate moiety.

  • Cyclization : Base-mediated (e.g., NaOH) intramolecular cyclization forms the thiazolidinone ring.

  • Ester Hydrolysis : Acidic hydrolysis (HCl/H2O) converts the methyl ester to carboxylic acid.

Reaction Table :

StepReagents/ConditionsProductYield
1Glycine + MeOH/HClMethyl aminoacetate HCl92%
2Chloroacetyl chloride, DCMMethyl [(chloroacetyl)amino]acetate85%
3K ethyl xanthate, H2O/EtOHMethyl ({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate78%
4NaOH, EtOH, refluxMethyl (4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate80%
56M HCl, refluxRhodanine-3-acetic acid95%

Knoevenagel Condensation for Z-Configured Methylidene Bridge

Reaction Optimization

The aldehyde (2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) and rhodanine-3-acetic acid undergo condensation under the following conditions:

  • Catalyst : Piperidine (10 mol%) or DBU

  • Solvent : Ethanol or acetic acid

  • Temperature : 80°C, 6–8 hours

Stereochemical Control :

  • The Z-isomer predominates due to steric hindrance between the pyrido[1,2-a]pyrimidinone and thiazolidinone rings, favoring the cis configuration.

Purification :

  • Column chromatography (SiO2, ethyl acetate/hexane 3:1) isolates the Z-isomer with >95% purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidinone H-6), 7.45–7.12 (m, 4H, aromatic), 6.98 (s, 1H, CH=), 4.32 (s, 2H, CH2CO2H), 2.35 (s, 3H, CH3).

  • HRMS : m/z 453.0453 [M+H]+ (calc. 453.0453 for C21H15N3O5S2).

Comparative Yields Across Methods

MethodPyrido[1,2-a]pyrimidinone YieldRhodanine-3-Acetic Acid YieldCondensation YieldOverall Yield
A68%78%65%34%
B72%82%70%41%

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrido[1,2-a]pyrimidinone Synthesis : Competing 4-oxo vs. 2-oxo isomers are minimized using lithium amide bases.

  • Z/E Isomerism : Chromatographic separation or stereoselective catalysis ensures >90% Z-configuration.

  • Scale-Up Limitations : Hazardous reagents (e.g., chloroacetyl chloride) require controlled addition and quenching .

化学反応の分析

反応の種類

    酸化: この化合物は酸化反応を受ける可能性があり、特にチオキソ基で、スルホキシドまたはスルホンを生成します。

    還元: 還元反応はカルボニル基で起こり、アルコールに転換される可能性があります。

    置換: この化合物の芳香環は、求電子置換反応を受け、様々な置換基を導入することが可能です。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。

    還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。

    置換: 求電子置換反応では、ハロゲン (Cl2、Br2) やニトロ化剤 (HNO3) などの試薬が頻繁に使用されます。

主な生成物

    酸化: スルホキシドまたはスルホン。

    還元: アルコール誘導体。

    置換: 使用される試薬に応じて、様々な置換された芳香族誘導体。

科学的研究の応用

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and antimicrobial domains. Here are some notable findings:

  • Anti-inflammatory Activity : Molecular docking studies suggest that the compound may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This positions it as a candidate for developing anti-inflammatory drugs .
  • Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound display inhibitory effects against various bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
  • Cytotoxicity : Evaluations using MTT assays on human cell lines have demonstrated that certain derivatives possess cytotoxic properties, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • A study published in Sci. Pharm. highlighted the synthesis and evaluation of thiazolidine derivatives based on similar structures, showcasing their antimicrobial activities and potential as drug candidates .
  • Another research article focused on the structure-activity relationship (SAR) of related compounds, indicating that modifications to the thiazolidine core could enhance biological activity and selectivity against specific targets .

Potential Applications

Given its promising biological activities, [(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has potential applications in:

  • Pharmaceutical Development : As a lead compound for anti-inflammatory or antimicrobial drugs.
  • Cancer Therapy : Due to its cytotoxic effects against cancer cell lines.
  • Research Tools : In biochemical assays to further elucidate the mechanisms of action related to inflammation and microbial resistance.

作用機序

類似の化合物との比較

類似の化合物

    チアゾリジン-2,4-ジオン: 抗糖尿病作用で知られています。

    ピリド[1,2-a]ピリミジン-4-オン: 抗がん剤としての可能性が研究されています。

    フェノキシ酢酸誘導体: 除草活性で知られています。

独自性

[(5Z)-5-{[2-(3-メチルフェノキシ)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル]メチリデン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル]酢酸は、その構造モチーフの組み合わせにより、様々な生物活性と化学反応性を示す可能性があり、独特です。

類似化合物との比較

Substituent Variations

  • Compound 1.1.3 (): Features a phenylethoxy-phenyl group, yielding 24% with a melting point (m.p.) of 172–175°C. Its lower yield compared to the target compound (if synthesized via similar routes) suggests steric or electronic challenges during condensation .
  • Compound 1.1.4 (): Incorporates benzyloxy and methoxy groups, achieving a higher yield (73%) and m.p. (277–280°C). The bulky benzyloxy group may enhance crystallinity, explaining the elevated m.p. compared to the target’s 3-methylphenoxy substituent .

Core Modifications

  • Compound 13c (): Contains a pyrazole ring instead of pyrido-pyrimidine. Its lower m.p. (122–124°C) and yield (48%) highlight the impact of heterocyclic core rigidity on physical properties and synthetic efficiency .
  • Fluorinated Analogues (): Substitution with fluorine (e.g., 4-fluorophenoxy in ) reduces molecular weight (457.45 g/mol vs.
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound ~491.54 Not reported Not reported 3-Methylphenoxy, acetic acid
1.1.3 () ~407.45 172–175 24 Phenylethoxy-phenyl
1.1.4 () ~433.48 277–280 73 Benzyloxy-methoxyphenyl
Fluorinated Analogue () 457.45 Not reported Not reported 4-Fluorophenoxy
Compound 13c () ~450.50 122–124 48 Methoxyphenyl-pyrazole

生物活性

The compound [(5Z)-5-{[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic molecule characterized by a thiazolidine ring, a pyrido-pyrimidine moiety, and an acetic acid side chain. These structural features suggest potential interactions with various biological targets, which may influence metabolic pathways or cellular functions.

Structural Features

The molecular formula of the compound is C23H19N3O5S2C_{23}H_{19}N_{3}O_{5}S_{2}, with a molar mass of approximately 481.54 g/mol. The compound's structure includes:

  • Thiazolidine ring : Associated with various pharmacological activities.
  • Pyrido-pyrimidine moiety : Known for its role in anticancer activity.
  • Acetic acid side chain : May enhance solubility and bioavailability.

Predicted Biological Activities

Using computer-aided prediction tools such as PASS (Prediction of Activity Spectra for Substances), several potential biological activities have been predicted for this compound:

  • Anticancer Activity : Due to structural similarities with known anticancer agents.
  • Antimicrobial Properties : The presence of the thiazolidine ring suggests possible antimicrobial effects.
  • Inhibition of Specific Enzymes : Potential to interact with kinases and other enzymes involved in disease processes.

Case Studies and Research Findings

  • Anticancer Activity :
    A study investigated the effects of similar pyrido-pyrimidine derivatives on cancer cell lines. Compounds with similar structures demonstrated significant growth inhibition in various cancer types, indicating that this compound may exhibit similar properties.
  • Enzyme Inhibition :
    Research has shown that thiazolidine derivatives can inhibit key metabolic enzymes. For instance, compounds similar to our target have been reported to effectively inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines at low concentrations (0.3 to 1.2 µM) .

Interaction Studies

Understanding how this compound affects biological systems requires detailed interaction studies. These studies often involve:

  • Binding Affinity Tests : To determine how well the compound binds to target proteins.
  • Cell Viability Assays : To assess the impact on cell growth and survival.

Such studies are crucial for elucidating the mechanism of action and therapeutic potential of the compound.

Comparison with Similar Compounds

The following table summarizes some structurally similar compounds and their known biological activities:

Compound NameStructural FeaturesBiological Activity
2-MethylthiazoleContains thiazole ringAntimicrobial
Pyrido[2,3-d]pyrimidineSimilar ring structureAnticancer
Thiazolidinedione derivativesThiazolidine coreAntidiabetic

These compounds highlight the diversity within this chemical class and underscore the unique aspects of the target compound's structure and predicted activity.

Q & A

Q. What are the key synthetic strategies for preparing [(5Z)-5-...]acetic acid?

The synthesis typically involves multi-step reactions, starting with the condensation of thiosemicarbazides or thiazolidinone precursors with appropriate aldehydes or ketones. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–3 hours) forms the thiazolidinone core . Subsequent Z-selective Knoevenagel condensation with a pyrido[1,2-a]pyrimidin-3-carbaldehyde derivative under acidic conditions yields the final product. Reaction monitoring via TLC/HPLC and purification by recrystallization or column chromatography are critical .

Q. How is the Z-configuration of the exocyclic double bond confirmed?

The Z-configuration is confirmed via X-ray crystallography using programs like SHELXL for structure refinement . Nuclear Overhauser Effect (NOE) NMR experiments can also validate spatial proximity between protons on the double bond and adjacent aromatic groups. For instance, NOE correlations between the methylidene proton and pyrido-pyrimidinyl protons support the Z-isomer .

Q. Which spectroscopic methods are essential for validating purity and structure?

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl/thione carbons (δ 170–190 ppm).
  • FT-IR : Confirm C=O (1702 cm⁻¹), C=S (1250 cm⁻¹), and N-H (3279 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Ensure <0.4% deviation from theoretical C/H/N/S values .

Q. What preliminary steps are recommended for evaluating biological activity?

Begin with in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition for anticancer activity). Use cell viability assays (MTT/XTT) on cancer cell lines and antimicrobial disk diffusion tests. Dose-response curves (IC50/EC50) and comparison to positive controls (e.g., doxorubicin) are critical. Ensure purity >95% (HPLC) to avoid false positives .

Q. How are solubility challenges addressed during synthesis and bioassays?

Use polar aprotic solvents (DMF, DMSO) for reactions and dissolve the compound in DMSO for biological testing. For crystallization, optimize solvent mixtures (e.g., acetic acid-ethanol or DMF-water) . Micellar formulations or co-solvents (PEG-400) may improve aqueous solubility for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the Z-isomer?

  • Catalysis : Use piperidine or ammonium acetate to accelerate Knoevenagel condensation while minimizing E-isomer formation .
  • Temperature Control : Reflux in acetic acid (110–120°C) enhances selectivity for the Z-configuration .
  • Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 2–3 hours) and improves yield by 15–20% .

Q. How to resolve discrepancies in biological activity data across studies?

  • Assay Standardization : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition).
  • Metabolic Stability Testing : Check for rapid degradation in cell media (LC-MS/MS analysis) .
  • Off-Target Screening : Use proteome-wide microarrays to identify unintended interactions .

Q. What computational approaches predict target interactions and pharmacokinetics?

  • Molecular Docking (AutoDock Vina) : Model binding to CDK2/CDK6 active sites, focusing on hydrogen bonds with the thioxothiazolidinone core .
  • ADMET Prediction (SwissADME) : Estimate logP (2.5–3.5), bioavailability (30–40%), and P-glycoprotein substrate likelihood .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Q. How to address purification challenges from structurally similar by-products?

  • Reverse-Phase HPLC : Use C18 columns with acetonitrile-water gradients (0.1% TFA) to separate isomers .
  • Recrystallization : Exploit differential solubility in DMF-ethyl acetate mixtures .
  • Chiral Chromatography : Resolve enantiomers using cellulose-based columns if asymmetric centers are present .

Q. What mechanistic insights explain the compound’s biological activity?

  • Kinase Inhibition : The thioxothiazolidinone scaffold chelates ATP-binding site Mg²⁺ ions, disrupting CDK2/cyclin E complexes .
  • ROS Modulation : The 3-methylphenoxy group enhances antioxidant activity, reducing intracellular ROS levels in inflammation models .
  • Apoptosis Induction : Upregulation of caspase-3/7 observed in leukemia cells via flow cytometry .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。